(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one
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Overview
Description
(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one is a heterocyclic compound that features a fused furan and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with an isocyanate in the presence of a catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, tetrahydrofuran derivatives, and functionalized oxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism by which (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one exerts its effects often involves interactions with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Benzoxazoles: These compounds share a similar oxazole ring but differ in their fused aromatic systems.
Oxazolones: These compounds are structurally related but lack the fused furan ring.
Imidazoles: Another class of heterocycles with similar reactivity but different ring structures
Uniqueness
(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature makes it a valuable scaffold in the design of new compounds with specific biological or material properties .
Properties
IUPAC Name |
(3aR,6aR)-3a,4,6,6a-tetrahydro-3H-furo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-5-6-3-1-8-2-4(3)9-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBSKBVWJAJZQL-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CO1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CO1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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